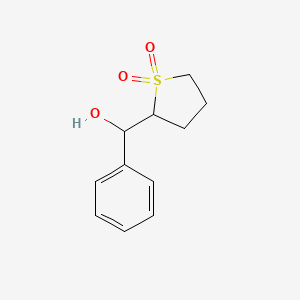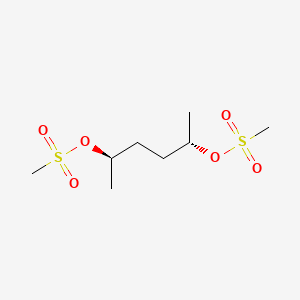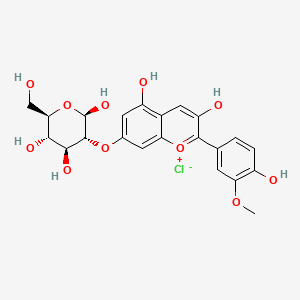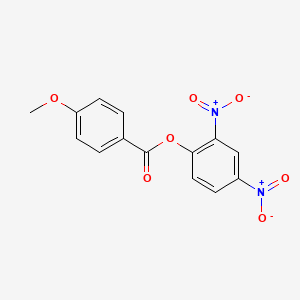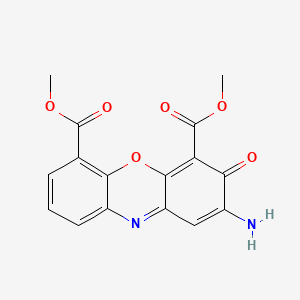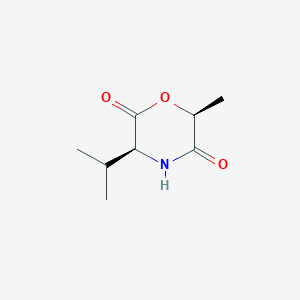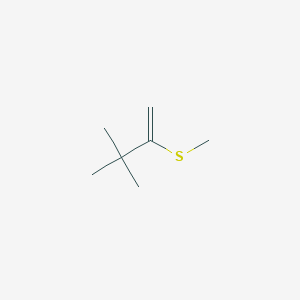
3,3-Dimethyl-2-(methylsulfanyl)but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-(methylsulfanyl)but-1-ene: is an organic compound with the molecular formula C7H14S It is characterized by the presence of a butene backbone with two methyl groups and a methylsulfanyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbut-1-ene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium iodide, acetone as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 3,3-Dimethylbut-1-ene.
Substitution: 3,3-Dimethyl-2-(substituted)but-1-ene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study the effects of sulfur-containing compounds on biological systems. It can also be used as a probe to investigate enzyme-catalyzed reactions involving sulfur atoms.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structural features make it valuable for the synthesis of compounds with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene involves its interaction with molecular targets through its methylsulfanyl group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with enzymes or other biomolecules. The compound’s effects are mediated by its ability to participate in various chemical reactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylbut-1-ene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-2-(methylthio)butanoic acid: Contains a carboxylic acid group instead of the double bond, leading to different chemical properties and reactivity.
3,3-Dimethyl-2-(methylsulfanyl)butanoic acid: Similar structure but with a carboxylic acid group, used in different applications.
Uniqueness: 3,3-Dimethyl-2-(methylsulfanyl)but-1-ene is unique due to the presence of both a double bond and a methylsulfanyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
24653-47-2 |
|---|---|
Molekularformel |
C7H14S |
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
3,3-dimethyl-2-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C7H14S/c1-6(8-5)7(2,3)4/h1H2,2-5H3 |
InChI-Schlüssel |
KNHKAJNWYIJDJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
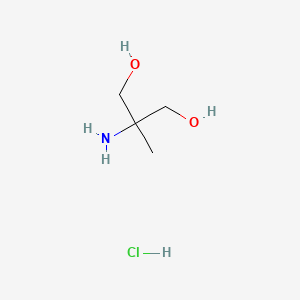
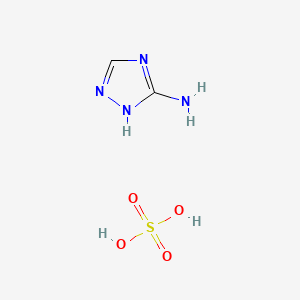
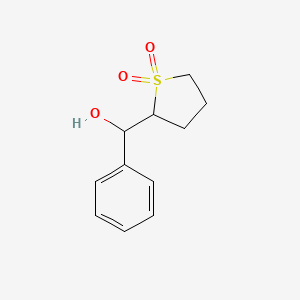
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
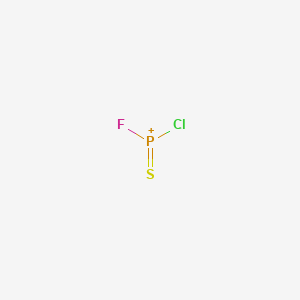
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
